molecular formula C23H32O5 B12415973 (15R)-Bimatoprost acid-d4

(15R)-Bimatoprost acid-d4

Cat. No.: B12415973
M. Wt: 392.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-MNBIYLDLSA-N
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Description

(15R)-Bimatoprost acid-d4 is a deuterated analog of Bimatoprost acid, which is a prostaglandin analog. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and resistance to metabolic breakdown. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15R)-Bimatoprost acid-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the prostaglandin structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(15R)-Bimatoprost acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different prostaglandin analogs, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(15R)-Bimatoprost acid-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.

    Biology: Employed in metabolic studies to trace the pathways and interactions of prostaglandins in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.

    Industry: Utilized in the development of new prostaglandin analogs and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (15R)-Bimatoprost acid-d4 involves its interaction with prostaglandin receptors. The compound binds to these receptors, triggering a cascade of molecular events that lead to its biological effects. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Bimatoprost acid: The non-deuterated analog of (15R)-Bimatoprost acid-d4.

    Latanoprost acid: Another prostaglandin analog used in similar research applications.

    Travoprost acid: A prostaglandin analog with similar therapeutic uses.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic breakdown. This makes it a valuable tool for studying metabolic pathways and mechanisms of action with greater precision compared to its non-deuterated counterparts.

Properties

Molecular Formula

C23H32O5

Molecular Weight

392.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1/i2D2,7D2

InChI Key

YFHHIZGZVLHBQZ-MNBIYLDLSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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